molecular formula C3H5ClO2 B1360038 Methoxyacetyl chloride CAS No. 38870-89-2

Methoxyacetyl chloride

Cat. No.: B1360038
CAS No.: 38870-89-2
M. Wt: 108.52 g/mol
InChI Key: JJKWHOSQTYYFAE-UHFFFAOYSA-N
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Description

Methoxyacetyl chloride, also known as methoxyacetic acid chloride, is an organic compound with the molecular formula CH3OCH2COCl. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in acylation reactions, making it valuable in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyacetyl chloride can be synthesized through the reaction of methoxyacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where methoxyacetic acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases:

CH3OCH2COOH+SOCl2CH3OCH2COCl+SO2+HCl\text{CH3OCH2COOH} + \text{SOCl2} \rightarrow \text{CH3OCH2COCl} + \text{SO2} + \text{HCl} CH3OCH2COOH+SOCl2→CH3OCH2COCl+SO2+HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of thionyl chloride is common due to its efficiency in converting carboxylic acids to acyl chlorides .

Chemical Reactions Analysis

Types of Reactions: Methoxyacetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form methoxyacetic acid and hydrochloric acid.

    Acylation: It is used in Friedel-Crafts acylation reactions to introduce the methoxyacetyl group into aromatic compounds.

Common Reagents and Conditions:

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base such as pyridine.

    Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the hydrochloric acid formed.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Methoxyacetic Acid: Formed from hydrolysis

Scientific Research Applications

Pharmaceutical Applications

Methoxyacetyl chloride is predominantly used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It facilitates the introduction of methoxyacetyl groups into various organic molecules, enhancing their pharmacological properties.

Case Study: Synthesis of Methoxyacetic Acid

A notable process involves the preparation of methoxyacetic acid from monochloroacetic acid using this compound. This method demonstrates a high yield (up to 90%) and purity (>99%), making it suitable for industrial applications. The synthesis is environmentally friendly, as it minimizes wastewater generation and utilizes anhydrous conditions to prevent by-product formation .

Agrochemical Applications

In agrochemicals, this compound is utilized to synthesize herbicides and pesticides. Its ability to modify chemical structures allows for the development of compounds with improved efficacy and reduced environmental impact.

Example: Synthesis of Herbicides

This compound can be employed in the synthesis of herbicides by reacting with various amines or alcohols to form active agents that inhibit weed growth. This application highlights its role in enhancing agricultural productivity while managing environmental safety.

Dye Manufacturing

The compound also finds applications in the dye industry, where it acts as an intermediate in synthesizing various coloring agents. Its reactivity allows for the modification of dye structures to achieve desired colors and properties.

Summary Table of Applications

Application AreaDescriptionExamples
PharmaceuticalsIntermediate for active pharmaceutical ingredientsMethoxyacetic acid synthesis
AgrochemicalsPrecursor for herbicides and pesticidesSynthesis of active agents
Dye ManufacturingIntermediate in dye synthesisVarious synthetic dyes

Mechanism of Action

Methoxyacetyl chloride exerts its effects primarily through its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring the methoxyacetyl group to the nucleophile. This reaction mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (usually chloride ion), resulting in the formation of the acylated product. The molecular targets are typically nucleophilic sites on organic molecules, such as amines, alcohols, and thiols .

Comparison with Similar Compounds

    Acetyl Chloride (CH3COCl): Similar in reactivity but lacks the methoxy group.

    Benzoyl Chloride (C6H5COCl): Contains a benzene ring instead of a methoxy group.

    Methoxyacetic Acid (CH3OCH2COOH): The parent acid of methoxyacetyl chloride.

Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts different reactivity and properties compared to other acyl chlorides. The methoxy group can influence the electronic properties of the compound, making it suitable for specific synthetic applications where other acyl chlorides may not be as effective .

Biological Activity

Methoxyacetyl chloride (MAC) is an acyl chloride with the molecular formula C4H7ClO2\text{C}_4\text{H}_7\text{ClO}_2 and CAS number 38870-89-2. It serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article explores the biological activity of this compound, focusing on its applications, safety profile, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C4H7ClO2\text{C}_4\text{H}_7\text{ClO}_2
  • Molecular Weight: 108.55 g/mol
  • Appearance: Colorless liquid with a pungent odor

Applications:

  • Pharmaceutical Synthesis: MAC is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and is involved in the production of β-lactams through reactions with imines .
  • Agrochemicals: It acts as a precursor for synthesizing agrochemicals, contributing to crop protection products .
  • Dyes and Pigments: MAC is utilized in the manufacture of dyes, enhancing color properties in textiles and other materials .

This compound exhibits biological activity primarily through its reactivity as an acylating agent. It can modify amines and alcohols, leading to the formation of amides and esters, respectively. This property is crucial for developing compounds with desired pharmacological effects.

Toxicological Profile

The toxicological effects of this compound are significant due to its reactive nature:

  • Respiratory Irritation: Inhalation can cause severe respiratory issues, including bronchospasm and pulmonary edema .
  • Dermal Exposure: Contact with skin can lead to severe irritation or burns, necessitating protective measures during handling .
  • Eye Damage: The compound can cause serious eye damage upon contact .

Case Study 1: Methoxyacetylfentanyl

This compound has been implicated in the synthesis of methoxyacetylfentanyl, a potent synthetic opioid. Reports indicate serious intoxication cases linked to this substance, highlighting the risks associated with improper handling and illicit synthesis using this compound as a precursor .

Key Findings:

  • A case in Slovenia involved severe poisoning from methoxyacetylfentanyl purchased online, emphasizing the need for regulatory oversight in chemical sales .

Case Study 2: Synthesis of β-Lactams

In a study focusing on the synthesis of β-lactams using this compound, researchers demonstrated its effectiveness in acylating imines to form desired products. This reaction showcases MAC's utility in pharmaceutical chemistry, particularly for antibiotics .

Data Summary Table

Property Details
Molecular FormulaC₄H₇ClO₂
Molecular Weight108.55 g/mol
ToxicityCauses respiratory irritation; skin burns; eye damage
ApplicationsPharmaceuticals, agrochemicals, dyes
Regulatory StatusControlled due to potential misuse

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methoxyacetyl chloride, and how do reaction conditions influence yield?

this compound is commonly synthesized via two methods:

  • Triphosgene method : Methoxyacetic acid reacts with triphosgene (bis(trichloromethyl) carbonate) in the presence of catalysts (e.g., pyridine) and solvents like dichloromethane. Optimal conditions include a 1:1.2 molar ratio of methoxyacetic acid to triphosgene, with yields reaching ~85% at 45°C .
  • Thionyl chloride method : Methoxyacetic acid reacts with excess thionyl chloride (SOCl₂) under reflux. This method requires careful moisture control and yields ~87% after distillation . Key factors affecting yield include catalyst type, solvent polarity, and stoichiometric ratios. Contamination by water drastically reduces purity due to hydrolysis .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators, chemically resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure .
  • Ventilation : Work in a fume hood with local exhaust ventilation to limit vapor accumulation (flash point: 28°C; autoignition risk) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and neutralize with sodium bicarbonate. Avoid water, which triggers violent hydrolysis releasing HCl gas .

Q. How should this compound be stored to ensure stability?

Store in airtight, dark glass containers at 2–8°C under inert gas (argon/nitrogen). Stabilizers like magnesium oxide (0.3% w/w) are added to inhibit decomposition. Avoid contact with moisture, bases, or alcohols .

Advanced Research Questions

Q. How can reaction kinetics be optimized for this compound in β-lactam antibiotic synthesis?

this compound is used to acylate β-lactam intermediates. Key considerations:

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack by amines.
  • Temperature Control : Reactions are exothermic; maintain ≤0°C to prevent racemization or side reactions.
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl group . Monitoring via HPLC or NMR ensures >95% conversion .

Q. What analytical techniques are most effective for characterizing this compound purity and decomposition products?

  • GC-MS : Detects volatile impurities (e.g., residual thionyl chloride) with a DB-5MS column and He carrier gas .
  • FTIR : Identifies hydrolyzed byproducts (methoxyacetic acid) via C=O stretching at 1740 cm⁻¹ and O-H bands at 3400 cm⁻¹ .
  • Karl Fischer Titration : Quantifies water content (<0.1% required for stability) .

Q. What challenges arise when using this compound in metal-organic framework (MOF) post-synthetic modification?

  • Reactivity Control : The chloride group reacts with MOF hydroxyl sites, but excess reagent can degrade the framework. Use a 1:1 molar ratio and monitor by PXRD .
  • Solvent Compatibility : MOFs like UiO-66 require anhydrous DMF to prevent pore collapse during functionalization .
  • Leaching Risk : Unreacted this compound must be removed via Soxhlet extraction to avoid catalyst deactivation .

Q. How do contradictory data on this compound’s thermal stability inform experimental design?

Discrepancies in decomposition temperatures (e.g., 112°C vs. 130°C in literature) suggest batch-dependent purity or stabilizer efficacy. Mitigation strategies:

  • DSC/TGA Analysis : Determine decomposition onset for each batch .
  • Inert Atmosphere : Perform reactions under nitrogen to suppress oxidative degradation .

Q. Methodological Considerations Table

ParameterRecommendationEvidence Source
Optimal SynthesisTriphosgene method, 45°C, 1:1.2 ratio
Stabilization0.3% MgO, argon atmosphere
Hazard MitigationPPE, fume hood, spill kit
Purity AnalysisGC-MS, Karl Fischer titration

Properties

IUPAC Name

2-methoxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5ClO2/c1-6-2-3(4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKWHOSQTYYFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075238
Record name Acetyl chloride, methoxy-
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Molecular Weight

108.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38870-89-2
Record name Methoxyacetyl chloride
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Record name Methoxyacetyl chloride
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Record name 38870-89-2
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Record name Acetyl chloride, methoxy-
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Record name Methoxyacetyl chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methoxyacetyl chloride
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